1-Tert-butyl-2-(2-nitrophenoxy)benzene
Description
Chemical Structure: The compound consists of a central benzene ring substituted with a tert-butyl group at position 1 and a 2-nitrophenoxy group at position 2. The tert-butyl group (-C(CH₃)₃) is a bulky, electron-donating substituent, while the 2-nitrophenoxy moiety introduces an electron-withdrawing nitro (-NO₂) group via an ether linkage.
Molecular Formula: C₁₆H₁₇NO₃. Molecular Weight: ~271.3 g/mol (calculated based on structural analogs) . Physical Properties:
Properties
CAS No. |
212691-73-1 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-tert-butyl-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17(18)19/h4-11H,1-3H3 |
InChI Key |
IKAOWIFRHAVHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, NO₂): Increase polarity and reactivity toward nucleophilic substitution. For example, the chloro analog (CAS 27064-00-2) has a higher melting point (48°C) due to stronger intermolecular forces .
- Electron-Donating Groups (tert-butyl) : The tert-butyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity. Its steric bulk also hinders intermolecular interactions, lowering melting points compared to smaller substituents .
Physicochemical Properties
- Solubility : The tert-butyl group enhances lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, toluene) relative to polar analogs like the chloro derivative .
- Thermal Stability : Nitro-containing compounds generally exhibit moderate thermal stability. The tert-butyl group’s steric protection may slightly enhance thermal resistance compared to linear alkyl chains.
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